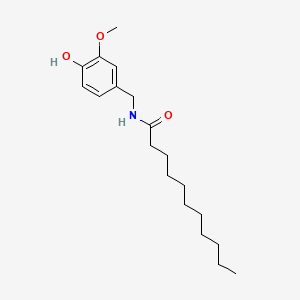
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate is an organic compound with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of an amino group, an oxo group, and a 2-methylpropoxy group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminobutanoic acid and 2-methylpropanol.
Esterification: The carboxylic acid group of 3-aminobutanoic acid is esterified with 2-methylpropanol in the presence of a strong acid catalyst like sulfuric acid to form the ester intermediate.
Oxidation: The ester intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxo group at the fourth carbon position.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, imides, or other nitrogen-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like acyl chlorides, anhydrides, or alkyl halides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohol derivatives.
Substitution: Amides, imides, or other nitrogen-containing compounds.
Scientific Research Applications
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxo group can participate in redox reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
(3S)-3-amino-4-(2-methylpropoxy)-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of an oxo group.
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanamide: Similar structure but with an amide group instead of an ester.
Uniqueness
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
45082-48-2 |
|---|---|
Molecular Formula |
C8H14NO4- |
Molecular Weight |
188.20 g/mol |
IUPAC Name |
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H15NO4/c1-5(2)4-13-8(12)6(9)3-7(10)11/h5-6H,3-4,9H2,1-2H3,(H,10,11)/p-1/t6-/m0/s1 |
InChI Key |
KYDWLMOTNUUDAK-LURJTMIESA-M |
Isomeric SMILES |
CC(C)COC(=O)[C@H](CC(=O)[O-])N |
Canonical SMILES |
CC(C)COC(=O)C(CC(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


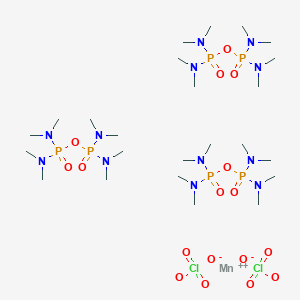
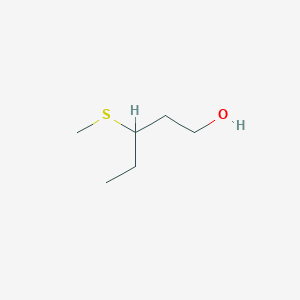

![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)
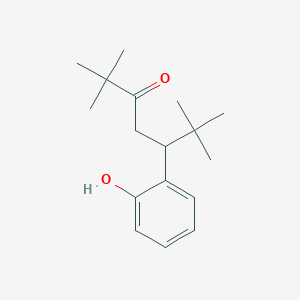
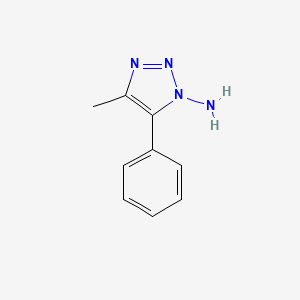
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

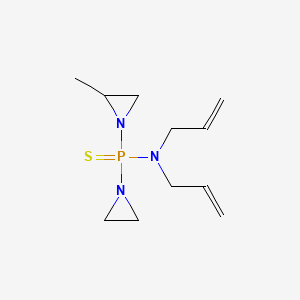
![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
-lambda~5~-phosphane](/img/structure/B14659595.png)
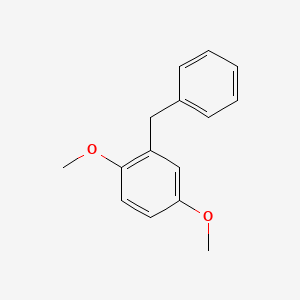
![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
